Specific Scientific Field: Oncology and cancer drug development.
Summary of the Application:This compound has been investigated for its potential as an anticancer agent. Researchers have focused on its dual inhibitory activity against two critical targets : This compound has been investigated for its potential as an anticancer agent. Researchers have focused on its dual inhibitory activity against two critical targets: Bcr-Abl (associated with chronic myeloid leukemia) and histone deacetylase 1 (HDAC1). Combining these activities in a single molecule could enhance therapeutic efficacy.
Methods of Application:Specific Scientific Field: Materials science and organic electronics.
Summary of the Application: The compound 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been explored as an organic semiconductor for various electronic devices.
Methods of Application:2-Amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. Its structure features a pyrroloquinoxaline core, a furan ring, and an amide group, which contribute to its unique chemical properties. The compound's molecular formula is with a molecular weight of approximately 365.4 g/mol. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has been explored in various studies. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, which modulate their activity. This compound has shown potential in anticancer and antimicrobial applications due to its ability to inhibit cell proliferation and induce apoptosis in certain cancer cell lines.
The synthesis of this compound typically involves multiple steps:
For industrial production, methods may be optimized for large-scale synthesis using continuous flow reactors and high-throughput screening techniques.
The unique structure of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide positions it as a promising candidate for various applications:
Interaction studies have indicated that this compound can bind to specific targets within cellular pathways, influencing their activity. Research has demonstrated its potential effects on signaling pathways associated with cancer progression and microbial resistance, suggesting further exploration in therapeutic contexts.
Several compounds share structural similarities with 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid ethyl ester | Cyclohexane ring substitution | Enhanced lipophilicity |
| Methyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | Fluorobenzyl substitution | Increased biological activity against specific cancer types |
| N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | Para-tolyl group | Improved solubility and bioavailability |
The uniqueness of 2-amino-N-(3-ethoxypropyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to these similar compounds. This makes it particularly valuable for research and development across various scientific fields .